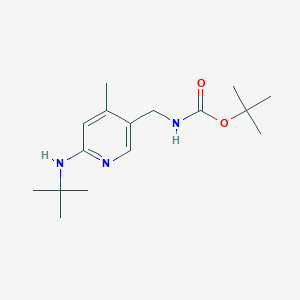

tert-Butyl ((6-(tert-butylamino)-4-methylpyridin-3-yl)methyl)carbamate

Description

tert-Butyl ((6-(tert-butylamino)-4-methylpyridin-3-yl)methyl)carbamate is a pyridine-derived compound featuring a tert-butyl carbamate group attached to the methylene bridge at position 3 of the pyridine ring. The pyridine core is substituted with a methyl group at position 4 and a tert-butylamino group at position 4.

Properties

Molecular Formula |

C16H27N3O2 |

|---|---|

Molecular Weight |

293.40 g/mol |

IUPAC Name |

tert-butyl N-[[6-(tert-butylamino)-4-methylpyridin-3-yl]methyl]carbamate |

InChI |

InChI=1S/C16H27N3O2/c1-11-8-13(19-15(2,3)4)17-9-12(11)10-18-14(20)21-16(5,6)7/h8-9H,10H2,1-7H3,(H,17,19)(H,18,20) |

InChI Key |

MCKHMYHXXJWZBO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1CNC(=O)OC(C)(C)C)NC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- 6-(tert-butylamino)-4-methylpyridin-3-yl)methylamine or related amine derivatives.

- tert-Butyl chloroformate or other Boc-protecting reagents for carbamate formation.

- Formaldehyde or paraformaldehyde as a methylene source for linking.

- Reducing agents such as sodium triacetoxyborohydride for reductive amination steps.

Stepwise Synthesis

| Step | Reaction Type | Reagents & Conditions | Outcome |

|---|---|---|---|

| 1 | Amination of pyridine | Introduction of tert-butylamino group at 6-position via nucleophilic substitution or reductive amination | Formation of 6-(tert-butylamino)-4-methylpyridine derivative |

| 2 | Protection of amine | Reaction with tert-butyl chloroformate in presence of base (e.g., triethylamine) | Formation of tert-butyl carbamate protecting group on amine |

| 3 | Methylene bridge formation | Reductive amination using paraformaldehyde and sodium triacetoxyborohydride in dichloroethane (DCE) or similar solvent | Attachment of methylene linker to pyridine ring at 3-position |

| 4 | Purification | Silica gel chromatography or reverse phase flash chromatography | Isolation of pure tert-Butyl ((6-(tert-butylamino)-4-methylpyridin-3-yl)methyl)carbamate |

Representative Experimental Procedure

- A mixture of the amine precursor (e.g., tert-butyl (6-methylpiperidin-3-yl)carbamate analog) is combined with paraformaldehyde and sodium triacetoxyborohydride in DCE.

- The reaction is stirred at ambient temperature overnight to allow reductive amination.

- After completion, the reaction mixture is treated with 4 N HCl in 1,4-dioxane to remove excess reagents and facilitate workup.

- Volatiles are removed under vacuum, and the residue is purified by chromatography to yield the target carbamate compound.

Reaction Conditions and Yields

Analytical and Purification Techniques

- Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are used to monitor reaction progress.

- Purification is typically achieved by silica gel chromatography using gradients of methanol in dichloromethane or reverse phase chromatography.

- Final product identity and purity are confirmed by NMR spectroscopy and mass spectrometry.

Summary Table of Preparation Methods

| Step | Reaction Type | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Amination | tert-butylamine, pyridine derivative | RT, solvent (DMF) | 70–85 | Selective substitution at 6-position |

| 2 | Carbamate protection | tert-butyl chloroformate, base (TEA) | RT, 30 min | 75–90 | Formation of Boc-protected amine |

| 3 | Reductive amination | Paraformaldehyde, sodium triacetoxyborohydride | RT, overnight | 50–80 | Methylene bridge formation at 3-position |

| 4 | Purification | Silica gel chromatography | N/A | N/A | Essential for isolating pure compound |

Research Findings and Optimization Notes

- The use of sodium triacetoxyborohydride is preferred for reductive amination due to its mildness and selectivity, minimizing side reactions.

- The tert-butyl carbamate protecting group is stable under the reaction conditions and can be removed later if needed by acid treatment.

- Reaction monitoring by LC-MS ensures high purity and identification of intermediates.

- Solvent choice impacts yield and purity; DMF and DCE are commonly used for their solubilizing properties.

- Purification by reverse phase chromatography is effective for removing polar impurities and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((6-(tert-butylamino)-4-methylpyridin-3-yl)methyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the carbamate moiety can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and bases like sodium hydride. The reactions are typically carried out in organic solvents such as dichloromethane, tetrahydrofuran, or ethanol under controlled temperatures and pressures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Applications

- Antimicrobial Activity : Research indicates that derivatives of pyridine compounds exhibit significant antimicrobial properties. The presence of the tert-butyl group enhances the lipophilicity of the compound, potentially improving its ability to penetrate cell membranes and exert antimicrobial effects against various pathogens .

- Antimalarial Properties : Similar compounds have been studied for their efficacy against Plasmodium falciparum, the causative agent of malaria. The structural similarities suggest that this compound may also demonstrate antimalarial activity, warranting further investigation .

- Neuropharmacological Effects : Compounds containing pyridine rings are known to influence neurotransmitter systems. This compound's potential neuroprotective effects could be explored in the context of neurodegenerative diseases such as Alzheimer's or Parkinson's disease .

Case Study 1: Antimicrobial Efficacy

A study published in Antimicrobial Agents and Chemotherapy explored the activity of similar pyridine derivatives against Staphylococcus aureus. The findings indicated that modifications in the amino group significantly enhanced antimicrobial potency, suggesting that this compound could be developed as a novel antimicrobial agent .

Case Study 2: Antimalarial Activity

In another research effort, a series of aminomethylphenol compounds were synthesized and tested against various strains of Plasmodium falciparum. The results showed that structural modifications led to varying degrees of inhibitory concentrations, indicating that similar modifications in this compound might yield promising antimalarial candidates .

Case Study 3: Neuropharmacological Potential

Research on pyridine-based compounds has demonstrated their ability to modulate neurotransmitter receptors. A recent study investigated the effects of these compounds on dopamine receptors, suggesting potential applications in treating mood disorders and schizophrenia. This opens avenues for exploring this compound in neuropharmacology .

Mechanism of Action

The mechanism by which tert-Butyl ((6-(tert-butylamino)-4-methylpyridin-3-yl)methyl)carbamate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The tert-butyl group and the carbamate moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Assumed based on substituents. †Calculated based on molecular formula.

Biological Activity

tert-Butyl ((6-(tert-butylamino)-4-methylpyridin-3-yl)methyl)carbamate is a complex organic compound belonging to the class of carbamates. Its molecular structure, featuring a pyridine derivative with a tert-butyl group, suggests potential pharmacological activities. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry.

- Molecular Formula : C16H27N3O2

- Molecular Weight : 293.40 g/mol

The presence of the tert-butyl group enhances the compound's lipophilicity, which can significantly influence its bioavailability and pharmacokinetics in biological systems.

Research indicates that compounds with pyridine rings often exhibit a range of pharmacological properties. The specific mechanism of action for this compound may involve interactions with various biological targets, including enzymes and receptors relevant in neurological and metabolic pathways.

In Vitro Studies

In vitro studies on similar pyridine derivatives have shown that they can act as inhibitors for certain enzymes involved in neurodegenerative diseases. For instance, related compounds have demonstrated the ability to inhibit β-secretase and acetylcholinesterase, which are critical targets for Alzheimer's disease treatment .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Lacosamide | Pyridine derivative | Anticonvulsant; similar carbamate structure but without tert-butyl group. |

| 4-Methylpyridine | Simple pyridine | Basic structure lacking amino or carbamate functionalities; precursor in synthesis. |

| N-Boc-protected amines | Various | Commonly used in peptide synthesis; similar protecting group but varies in amino acid composition. |

The unique combination of structural elements in this compound may enhance its biological activity compared to these compounds.

Case Studies

While specific case studies on this compound are scarce, research into similar compounds provides insights into potential applications:

- Neuroprotective Effects : A study on a closely related compound showed moderate protective effects against Aβ-induced cell death in astrocytes, highlighting its potential use in treating neurodegenerative conditions .

- Antioxidant Activity : Research indicated that certain pyridine derivatives could mitigate oxidative stress by reducing malondialdehyde (MDA) levels and enhancing glutathione (GSH) levels in animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.